4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-(1,3-dioxoisoindol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-3-11-25-13-9-7-12(8-10-13)17(22)20-15-6-4-5-14-16(15)19(24)21-18(14)23/h4-10H,2-3,11H2,1H3,(H,20,22)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPRVERFULDFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of 4-butoxyaniline with 1,3-dioxoisoindoline-4-carboxylic acid under reflux conditions in the presence of a suitable dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Benzamide Moiety
The benzamide group undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding 4-butoxybenzoic acid and 4-amino-1,3-dioxoisoindoline .
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Basic hydrolysis : Deprotonation of water generates hydroxide ions, attacking the carbonyl to form carboxylate and amine intermediates .
Key Data :
| Condition | Reagents | Products | Yield (%) | Source |
|---|---|---|---|---|
| HCl (1M) | 80°C, 6h | 4-Butoxybenzoic acid + 4-amino-1,3-dioxoisoindoline | 72 | |
| NaOH (2M) | 60°C, 4h | Sodium 4-butoxybenzoate + 4-amino-1,3-dioxoisoindoline | 85 |
Nucleophilic Substitution at the Isoindoline Core
The electron-deficient isoindoline-1,3-dione ring participates in nucleophilic aromatic substitution (NAS) at the 4-position:
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Amination : Reaction with primary amines (e.g., benzylamine) in HFIP solvent yields N-substituted derivatives .
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Halogenation : Iridium-catalyzed C–H iodination with N-iodosuccinimide (NIS) selectively substitutes the ortho position of the benzamide .
Mechanistic Insight :
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Ir(III) catalysts lower activation energy for reductive elimination in iodination .
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Steric hindrance from the butoxy group directs substitution to electronically favorable positions.
Coupling Reactions via the Amide Bond
The amide nitrogen serves as a handle for cross-coupling:
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Buchwald–Hartwig amination : Palladium-catalyzed coupling with aryl halides forms biaryl amides .
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Reductive amination : Reacts with aldehydes/ketones under NaBH(OAc)₃ to generate secondary amines .
Example :
text4-Butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide + 4-bromobenzaldehyde → 4-Butoxy-N-(1,3-dioxoisoindolin-4-yl)-N-(4-bromobenzyl)benzamide (Yield: 68%)[4].
Functionalization of the Butoxy Chain
The butoxy group undergoes:
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Ether cleavage : HI or BBr₃ converts it to a hydroxyl group .
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Oxidation : TEMPO/NaClO₂ oxidizes the terminal methyl to a carboxylic acid .
Comparative Reactivity :
| Reaction | Reagents | Product | Selectivity |
|---|---|---|---|
| Cleavage | BBr₃, CH₂Cl₂ | 4-Hydroxy-N-(1,3-dioxoisoindolin-4-yl)benzamide | >90% |
| Oxidation | TEMPO, NaClO₂ | 4-Carboxybutoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide | 55% |
Catalytic C–H Activation
Iridium(III) catalysts enable direct functionalization of the benzamide’s aromatic ring:
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ortho-Iodination : Achieved with NIS in HFIP at 40–60°C without oxidants .
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Alkylation : Directed by the amide group, forming branched aliphatic chains .
Limitations :
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Steric bulk from the butoxy group reduces yields in ortho-substitution (e.g., 44% for ortho-fluorinated analogs) .
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Electron-withdrawing isoindoline-1,3-dione deactivates the ring toward electrophilic substitution.
Stability Under Mechanochemical Conditions
Liquid-assisted grinding (LAG) with HFIP accelerates reactions while preserving selectivity:
Scientific Research Applications
4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive framework.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Structural Analogs with Quinazolinone and Isoindolinone Scaffolds
Key Insights :
- Quin-C1 and its quinazolinone analog (from ) share a 4-butoxybenzamide group but differ in the heterocyclic core. Both target FPR2, but the isoindolinone in Quin-C1 may enhance selectivity due to steric and electronic effects .
- The fluorinated analog () exhibits distinct crystallographic properties (monoclinic symmetry) and stronger hydrogen bonding, suggesting improved stability compared to Quin-C1 .
Substituted Benzamides Targeting Diverse Receptors
Key Insights :
- VU0357121 shares the 4-butoxybenzamide backbone but targets mGluR5 instead of FPR2, demonstrating how substituents (e.g., difluorophenyl) dictate receptor specificity .
- The benzimidazole-containing analog () shows antitumor activity, highlighting the role of aromatic heterocycles in diversifying therapeutic applications .
Physicochemical and Pharmacokinetic Comparisons
Key Insights :
Biological Activity
4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a benzamide moiety linked to a 1,3-dioxoisoindoline structure. This unique combination may contribute to its biological properties, particularly in modulating various biochemical pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in inflammatory and cancer pathways. It may act as a biochemical probe to study these interactions .
- Cytokine Modulation : Similar compounds have shown the ability to modulate cytokine production, particularly TNF-α and IL-1β, which are critical in inflammatory responses . This suggests that this compound could have anti-inflammatory properties.
Anticancer Properties
Research indicates that derivatives of benzamides, including those with isoindoline structures, exhibit promising anticancer activities. For example:
- In vitro Studies : Various benzamide derivatives have been shown to inhibit cell proliferation in cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's structural analogs have demonstrated significant inhibition of pro-inflammatory cytokines:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential TNF-α inhibitor | |
| N-(1,3-dioxoisoindolin-4-yl)-4-(pentyloxy)benzamide | Anti-inflammatory activity |
Study on Human Carbonic Anhydrase II (hCAII)
A study on related compounds demonstrated that specific benzamides could effectively degrade hCAII in a dose-dependent manner. This suggests that similar mechanisms may be applicable to this compound .
Toxicity Assessments
Toxicity studies are essential for evaluating the safety profile of new compounds. Research has shown that certain benzamide derivatives exhibit low toxicity towards zebrafish embryos, indicating a favorable safety margin for further development .
Q & A
Q. What are the standard synthetic protocols for 4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide?
The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, analogous compounds like 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide are synthesized by refluxing 4-fluorobenzoic acid with hydrazine hydrate to form hydrazide intermediates, followed by cyclization with phthalic anhydride in acetic acid . Key steps include:
- Hydrazide formation : Refluxing 4-substituted benzoic acid derivatives with hydrazine hydrate.
- Cyclization : Reacting the hydrazide with phthalic anhydride under acidic conditions.
- Purification : Recrystallization from solvent mixtures (e.g., chloroform:methanol, 1:1). Reaction optimization may require adjusting catalysts (e.g., concentrated H₂SO₄) or solvent systems .
Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound?
Standard characterization methods include:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH bending at ~1600 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic proton environments (δ 7.93–8.08 ppm for isoindolinone and benzamide rings), while ¹³C NMR confirms carbonyl carbons (δ ~168–170 ppm) .
- Single-crystal X-ray diffraction (SC-XRD) : Determines molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
Q. What are the potential research applications in medicinal chemistry?
Structural analogs (e.g., 4-fluorobenzamide derivatives) exhibit anti-inflammatory, analgesic, and anticancer activities. The isoindolinone core and benzamide moiety are pharmacophores for targeting enzymes (e.g., cyclooxygenase) or receptors . Research applications include:
- Drug design : Modifying substituents (e.g., butoxy vs. fluoro groups) to enhance bioavailability or selectivity.
- Biochemical probes : Studying protein-ligand interactions via fluorescence or isotopic labeling .
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of its electronic structure and reactivity?
Density Functional Theory (DFT) calculations provide insights into:
- Electron distribution : Mapping HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites).
- Intermolecular interactions : Hirshfeld surface analysis quantifies contributions from hydrogen bonds (e.g., N–H···O) and van der Waals forces in crystal packing .
- Thermodynamic stability : Comparing experimental and computed lattice energies to validate crystallographic data .
Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
Discrepancies in activity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -F) vs. electron-donating groups (e.g., -OBut) altering binding affinities .
- Experimental variables : Differences in cell lines, assay protocols, or pharmacokinetic parameters. Methodological approach :
- Conduct structure-activity relationship (SAR) studies with systematic substituent variations.
- Use standardized assays (e.g., COX inhibition for anti-inflammatory activity) and validate results with orthogonal techniques (e.g., SPR, microscale thermophoresis) .
Q. What strategies optimize reaction yields and purity in large-scale synthesis?
Factorial design experiments can systematically explore variables:
- Factors : Temperature, solvent polarity, catalyst concentration.
- Response variables : Yield, purity (HPLC), crystallinity. For example, optimizing cyclization reactions may require:
- Solvent screening : Polar aprotic solvents (e.g., DMF) vs. acetic acid for intermediate stability.
- Catalyst selection : Acidic vs. basic conditions to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
